
3-(2-Thienyl)-L-alanine
Overview
Description
Beta-2-Thienyl-L-alanine: is an amino acid containing a thiophene side chain. It is a phenylalanine antagonist and is used in the Guthrie test for early diagnosis of phenylketonuria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-2-Thienyl-L-alanine can be synthesized through various methods. One common method involves the use of a chiral hydrogenation catalyst. Another method involves a photolytic reaction using chiral dibenzoyltartaric acid or its derivatives as a photolytic agent . Additionally, biological reactions using microorganisms or enzymes can be employed to produce beta-2-Thienyl-L-alanine .
Industrial Production Methods: Industrial production of beta-2-Thienyl-L-alanine often involves the use of chiral hydrogenation catalysts or photolytic agents to achieve high optical purity. These methods are preferred due to their efficiency and ability to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: Beta-2-Thienyl-L-alanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of beta-2-Thienyl-L-alanine, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
3-(2-Thienyl)-L-alanine is primarily recognized for its role in the synthesis of pharmacologically active compounds. Notably, it is an essential precursor in the production of therapeutics such as:
- Icatibant : A selective bradykinin B2 receptor antagonist used for treating hereditary angioedema. The compound's thienyl group contributes to the drug's efficacy by enhancing its binding affinity to the target receptor .
- Labradimil : This compound is known for increasing blood-brain barrier permeability, facilitating the delivery of therapeutic agents to the central nervous system. The presence of the thienyl moiety is crucial for its biological activity .
Case Study: Optical Isomer Production
Research has demonstrated methods for preparing optically active this compound with high purity using chiral resolving agents. Such advancements are vital for developing drugs with specific stereochemical configurations that significantly influence their pharmacodynamics and pharmacokinetics .
Biological Research
The compound has also been explored in various biological contexts:
- Antimicrobial Studies : In animal models, this compound has been investigated for its effects on the gastrointestinal microbiome. Studies indicate that mice treated with this compound showed altered susceptibility to infections, suggesting potential applications in managing gut health and microbial resistance .
- Cell Cycle Regulation : Research involving Saccharomyces cerevisiae (yeast) revealed that exposure to this compound analogs resulted in transient cell cycle arrest. This finding underscores its potential as a tool for studying cell cycle dynamics and developing anti-cancer strategies .
Material Science
Beyond biological applications, this compound has implications in material science:
- Conducting Polymers : The compound can be utilized in synthesizing conducting polymer complexes. These materials are significant for developing advanced electronic devices due to their unique electrical properties .
Data Table: Summary of Applications
Mechanism of Action
Beta-2-Thienyl-L-alanine exerts its effects by acting as a phenylalanine antagonist. It targets phenylalanine-4-hydroxylase, an enzyme involved in the metabolism of phenylalanine . By inhibiting this enzyme, beta-2-Thienyl-L-alanine disrupts the normal metabolism of phenylalanine, leading to various biological effects .
Comparison with Similar Compounds
Phenylalanine: An essential amino acid with a similar structure but lacks the thiophene side chain.
Tyrosine: Another amino acid similar to phenylalanine but with a hydroxyl group on the benzene ring.
Tryptophan: An amino acid with an indole side chain, structurally different but functionally similar in some biological processes.
Uniqueness: Beta-2-Thienyl-L-alanine is unique due to its thiophene side chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other amino acids may not be suitable .
Biological Activity
Overview
3-(2-Thienyl)-L-alanine, also known as L-2-thienylalanine, is an amino acid derivative characterized by a thiophene side chain. This compound is notable for its biological activity, particularly its role as a competitive substrate analogue and activator of human phenylalanine hydroxylase (hPAH), an enzyme critical for phenylalanine metabolism. Understanding the biological activity of this compound involves examining its biochemical properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula: C₉H₉N₁O₂S
- Molecular Weight: 171.22 g/mol
- CAS Number: 22951-96-8
- Solubility: Soluble in water and various organic solvents .
This compound primarily interacts with human phenylalanine hydroxylase. The mechanism involves:
- Competitive Substrate Analogue : It mimics L-phenylalanine, allowing it to bind to the active site of hPAH. However, unlike L-phenylalanine, it does not undergo hydroxylation, which results in the inhibition of normal enzymatic activity .
- Activation of hPAH : Binding of this compound induces a conformational change in hPAH, shifting it from a low-activity to a high-activity state. This activation is crucial for modulating the enzyme's function within metabolic pathways .
Biochemical Pathways
The interaction of this compound with hPAH affects several biochemical pathways:
- Phenylalanine Metabolism : By acting as a substrate analogue, it alters the metabolic flux of phenylalanine to tyrosine, potentially leading to increased levels of phenylalanine in certain conditions .
- Impact on Protein Synthesis : Substitution of phenylalanine with this compound in protein structures can disrupt normal protein function and synthesis pathways.
Inhibition and Activation Studies
Research has demonstrated that this compound can inhibit growth in certain organisms due to its interference with protein synthesis. The compound's dual role as both an inhibitor and an activator highlights its potential utility in therapeutic contexts related to metabolic disorders.
Case Studies
- Phenylketonuria (PKU) : In patients with PKU, elevated levels of phenylalanine due to defective PAH can lead to neurological issues. The use of this compound in experimental settings has shown promise in modulating PAH activity, potentially offering a therapeutic avenue for managing PKU .
- Melanogenesis : Elevated phenylalanine levels have been linked to reduced melanin production and increased melanoma risk. Studies indicate that compounds like this compound could influence melanin synthesis pathways through their action on PAH, suggesting implications for skin cancer research .
Property | Value |
---|---|
Molecular Weight | 171.22 g/mol |
Solubility | Water-soluble |
Interaction with hPAH | Competitive substrate analogue |
Effect on PAH | Activator (high activity state) |
Case Study Results on PKU Management
Study | Findings |
---|---|
Grimm et al., 1977 | Identified residual PAH function in carriers |
Ayush et al., 2016 | Elevated phenylalanine inhibits melanin production |
Farishian & Whittaker, 1980 | Phenylalanine levels affect melanoma risk |
Q & A
Basic Research Questions
Q. What established methods are used for synthesizing 3-(2-Thienyl)-L-alanine in laboratory settings?
- Methodological Answer : A microbial transformation approach using 3-(2-thienyl)acrylic acid as a precursor is widely employed. Dissolve the precursor in aqueous ammonium hydroxide, adjust pH to 10 with sulfuric acid, and purify via strong cation exchange resins (e.g., Dowex 50WX8-100). Ethanol displacement and crystallization yield the final product. Validate purity using ¹H NMR (e.g., δ 12.01–12.91 ppm in D₂O) and mass spectrometry .
Q. What spectroscopic and chromatographic techniques characterize this compound?
- Methodological Answer : Use ¹H NMR to confirm structural integrity (e.g., aromatic protons at δ 7–8 ppm for the thienyl group). Mass spectrometry (m/z 171.22) verifies molecular weight. For purity assessment, employ reverse-phase HPLC with UV detection (λ = 254 nm) and cation exchange chromatography under acidic conditions .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer : Critical parameters include molecular weight (171.22 g/mol), density (~1.30 g/cm³), and thermal stability (decomposition above 315°C). Solubility in polar solvents (e.g., water, methanol) and insolubility in non-polar solvents guide experimental design. These properties are essential for solubility studies and reaction optimization .
Advanced Research Questions
Q. How does this compound act as a substrate analog in phenylalanine hydroxylase (PAH) mechanism studies?
- Methodological Answer : Co-crystallize PAH with this compound and tetrahydrobiopterin (BH₄) to resolve ternary complex structures (e.g., PDB: 1PHZ). X-ray crystallography (2.0 Å resolution) reveals substrate positioning and hydrogen-bonding networks critical for catalytic activation. Mutagenesis of active-site residues (e.g., Arg270) further probes substrate specificity .
Q. How can researchers resolve contradictions in kinetic data when using this compound in enzyme assays?
- Methodological Answer : Discrepancies in turnover rates may arise from cofactor depletion or pH-dependent enzyme conformations. Use transient kinetic analysis (stopped-flow spectroscopy) to monitor single-turnover events. Fluorescence anisotropy tracks mobility of active-site loops (e.g., Tyr325 in PAH), linking structural dynamics to catalytic efficiency .
Q. What computational strategies enhance understanding of this compound’s enzyme interactions?
- Methodological Answer : Perform molecular dynamics (MD) simulations using software like UCSF Chimera to model ternary complex stability. Analyze loop flexibility (residues 250–275 in PAH) and correlate with experimental data. Density functional theory (DFT) predicts electronic contributions of the thienyl group to substrate activation .
Q. How does this compound modify peptide activity in receptor binding studies?
- Methodological Answer : Substitute the compound into peptide chains (e.g., cholecystokinin analogs) via solid-phase synthesis. Assess receptor affinity via competitive binding assays (e.g., CCK-A/CCK-B receptors using ¹²⁵I-labeled ligands). Structural analogs like 3-(2-naphthyl)-L-alanine provide comparative insights into steric and electronic effects .
Q. Data Contradiction Analysis
Q. How to address conflicting reports on this compound’s inhibitory effects in enzyme studies?
- Methodological Answer : Variability may stem from assay conditions (e.g., BH₄ concentration, redox state). Standardize cofactor levels (≥100 µM BH₄) and pre-incubate enzymes under reducing conditions. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and distinguish competitive vs. non-competitive inhibition modes .
Properties
IUPAC Name |
(2S)-2-amino-3-thiophen-2-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOFYLAWDLQMBZ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177100 | |
Record name | 3-(2-Thienyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22574-47-6, 22951-96-8 | |
Record name | 3-(2-Thienyl)alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022574476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-2-Thienyl-L-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022951968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-2-Thienyl-L-alanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03673 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | 3-(2-Thienyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-THIENYL)-L-ALANINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | .BETA.-2-THIENYL-L-ALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EMW41BM77 | |
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